Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate

Structural proteomics Cross-linking mass spectrometry Protein-protein interactions

Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate (CAS 1240387-33-0), commonly referred to as disuccinimidyl dibutyric urea (DSBU) or BuUrBU, is a homobifunctional, amine-reactive chemical cross-linker featuring an N-hydroxysuccinimide (NHS) ester at each terminus connected by a C4-alkyl spacer centred on a symmetrical urea moiety. With a molecular weight of 426.4 g/mol, it constitutes the longest commercially available member of the MS-cleavable urea-based cross-linker family.

Molecular Formula C17H22N4O9
Molecular Weight 426.382
CAS No. 1240387-33-0
Cat. No. B2636234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate
CAS1240387-33-0
Molecular FormulaC17H22N4O9
Molecular Weight426.382
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCNC(=O)NCCCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C17H22N4O9/c22-11-5-6-12(23)20(11)29-15(26)3-1-9-18-17(28)19-10-2-4-16(27)30-21-13(24)7-8-14(21)25/h1-10H2,(H2,18,19,28)
InChIKeyXZSQCCZQFXUQCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate (DSBU): Core Properties and Structural Proteomics Positioning


Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate (CAS 1240387-33-0), commonly referred to as disuccinimidyl dibutyric urea (DSBU) or BuUrBU, is a homobifunctional, amine-reactive chemical cross-linker featuring an N-hydroxysuccinimide (NHS) ester at each terminus connected by a C4-alkyl spacer centred on a symmetrical urea moiety [1]. With a molecular weight of 426.4 g/mol, it constitutes the longest commercially available member of the MS-cleavable urea-based cross-linker family . The urea core undergoes collision-induced dissociation (CID) during tandem mass spectrometry, generating characteristic fragment doublets that enable unambiguous identification of cross-linked peptides in structural proteomics workflows [2].

Why Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate Cannot Be Replaced by a Generic NHS-Ester Cross-Linker


Generic NHS-ester cross-linkers such as BS3, DSS, or DSSO share the same reactive chemistry yet differ critically in spacer length, MS-cleavability, and fragmentation signature. Spacer arm length determines the maximum Cα–Cα distance that can be bridged, directly controlling which lysine pairs are captured in a cross-linking experiment; substituting a short-arm linker for DSBU alters the distance restraint mapping and can miss structurally relevant contacts [1]. The MS-cleavable urea core is absent in non-cleavable analogues (BS3, DSS), forcing reliance on computationally demanding search strategies that increase false discovery rates; DSBU's characteristic 26-u doublets upon CID provide a direct, instrument-readable signature that reduces false positive cross-link assignments by an order of magnitude [2]. Even among MS-cleavable alternatives, the 11-atom spacer of DSBU is ~1.6-fold longer than the 7-carbon spacer of DSSO, meaning cross-link sets are not interchangeable without changing the structural questions that can be asked .

Quantitative Differentiation Evidence for Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate (DSBU)


DSBU Provides a 1.7× Longer Cα–Cα Bridging Distance Compared with CDI Zero-Length Cross-Linker

In a head-to-head LC-MS/MS comparison of cross-links formed on the human mitochondrial α-ketoacid dehydrogenase complex, DSBU (BuUrBU) bridged lysine residues with a Cα–Cα distance of approximately 27 Å, whereas the zero-length cross-linker CDI (1,1′-carbonyldiimidazole) captured only contacts up to ~16 Å [1]. The 11 Å greater reach of DSBU enables detection of medium-range spatial restraints that are invisible to shorter reagents, directly expanding the structural information obtained from a single experiment.

Structural proteomics Cross-linking mass spectrometry Protein-protein interactions

DSBU Spacer Arm Is 1.6× Longer than DSSO, Expanding the Spectrum of Capturable Lysine Pairs

DSBU contains an 11-atom spacer arm between its NHS-ester reactive groups, whereas the widely used MS-cleavable alternative DSSO (disuccinimidyl sulfoxide) features a 7-carbon spacer . This 1.6-fold difference in spacer length translates into a proportionally larger maximum Cα–Cα distance constraint, meaning DSBU can bridge lysine pairs that DSSO physically cannot reach. When cross-linking proteins with known inter-residue distances, the choice between DSSO and DSBU determines which subset of proximal lysines is captured, altering the structural coverage obtained.

XL-MS workflow design Cross-linker selection Spatial restraint length

DSBU Delivers Diagnostic MS-Cleavage Doublets in ≥94% of Crosslinked Peptide Spectra, Enabling Reliable Identification Unattainable with Non-Cleavable Cross-Linkers

Analysis of published XL-MS datasets demonstrated that DSBU generates the signature urea-cleavage doublet (mass difference 26.0 u) in 94–98% of all cross-linked peptide spectra containing at least one doublet, with the more abundant doublet being the most intense peak in 34–53% of those spectra [1]. In contrast, non-cleavable cross-linkers such as BS3 and DSS produce no such diagnostic fragments, requiring computationally intensive pairwise search strategies with inherently higher false discovery rates. The universal presence of the doublet signature in DSBU data provides a direct, instrument-readable confirmation of cross-link identity that eliminates ambiguity in peptide assignment.

Tandem mass spectrometry Cross-link identification False discovery rate reduction

DSSBU Is a Solvent-Selective Analogue to DSBU, but DSBU Remains the Benchmark for DMSO-Compatible Cross-Linking Applications

A recent study compared the novel water-soluble analogue DSSBU with DSBU, BS3, and DSS using bovine serum albumin (BSA) as a model substrate. DSSBU, containing a sulfo-NHS group, was soluble in water and eliminated the need for organic co-solvents, while DSBU required dissolution in DMSO or DMF. However, the cross-linking effectiveness (number of identified cross-links) of DSSBU was explicitly stated to be comparable to that of its water-insoluble analogue DSBU [1]. This finding establishes DSBU as the reference standard for DMSO-compatible, urea-based MS-cleavable cross-linking, while DSSBU serves niche applications requiring purely aqueous conditions.

Solvent compatibility Cross-linker solubility Hydrophobic protein domains

Procurement-Guided Application Scenarios for Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate (DSBU)


Medium-Range (20–30 Å) Protein–Protein Interaction Mapping by XL-MS

DSBU's 11-atom spacer arm, corresponding to a maximum Cα–Cα distance of ~27 Å [1], makes it the cross-linker of choice for capturing medium-range spatial restraints within and between protein subunits. Unlike zero-length cross-linkers (e.g., CDI, ~16 Å) that only bridge directly interacting residues, DSBU generates distance restraints that define the relative orientation of secondary structure elements, critical for integrative modelling of multi-protein complexes where high-resolution structures are unavailable.

System-Wide Interactomics Requiring High-Confidence Automated Cross-Link Identification

The >94% prevalence of diagnostic 26-u cleavage doublets in DSBU-crosslinked peptide spectra [2] enables fully automated cross-link identification workflows with minimal false discovery rates. This property is essential for proteome-wide XL-MS studies of cell lysates or whole organisms, where manual validation of thousands of cross-links is infeasible. Non-cleavable linkers cannot replicate this level of automation confidence, making DSBU the procurement priority for high-throughput structural systems biology.

DMSO-Compatible Cross-Linking of Hydrophobic Protein Assemblies and Membrane Protein Domains

When cross-linking membrane proteins or hydrophobic protein interfaces that require organic co-solvents for sample solubility, DSBU dissolved in DMSO or DMF is the established reference standard [3]. Water-soluble analogues such as DSSBU offer an alternative for purely aqueous conditions but have not surpassed DSBU in cross-linking effectiveness, positioning DSBU as the conservative procurement choice for challenging hydrophobic targets where proven performance outweighs solvent convenience.

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